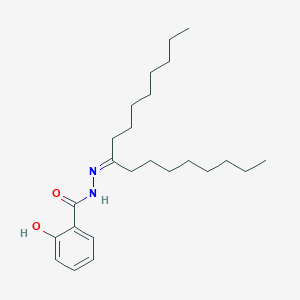![molecular formula C31H23NO3 B11545256 4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B11545256.png)
4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl (2E)-3-phenylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl (2E)-3-phenylprop-2-enoate is a complex organic compound characterized by multiple phenyl groups and conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl (2E)-3-phenylprop-2-enoate typically involves a multi-step process. One common route includes the condensation of 4-aminobenzaldehyde with 4-[(2E)-3-phenylprop-2-enoyl]benzaldehyde under acidic conditions to form the imine intermediate. This intermediate is then esterified with (2E)-3-phenylprop-2-enoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl (2E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Halogenation using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl (2E)-3-phenylprop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl (2E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, its conjugated double bonds and phenyl groups allow for interactions with cellular membranes and proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl (2E)-3-phenylprop-2-enoate
- This compound
- This compound
Uniqueness
The uniqueness of This compound lies in its structural complexity and the presence of multiple functional groups. This allows for diverse chemical reactivity and potential applications across various fields. Its ability to undergo multiple types of reactions and interact with different molecular targets makes it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C31H23NO3 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
[4-[[4-[(E)-3-phenylprop-2-enoyl]phenyl]iminomethyl]phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C31H23NO3/c33-30(21-13-24-7-3-1-4-8-24)27-15-17-28(18-16-27)32-23-26-11-19-29(20-12-26)35-31(34)22-14-25-9-5-2-6-10-25/h1-23H/b21-13+,22-14+,32-23? |
InChI Key |
WWJHEKOCNUFFOC-FKDGGJPHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N=CC3=CC=C(C=C3)OC(=O)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N=CC3=CC=C(C=C3)OC(=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(azepan-1-yl)-6-[(2Z)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11545180.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11545186.png)
![2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-bromobenzoate](/img/structure/B11545188.png)
![4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11545199.png)
![(2E,5E)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11545205.png)
![(2E)-1-[Bis(3-methylphenoxy)phosphoryl]-2-[(3-bromo-4-methoxyphenyl)methylidene]hydrazine](/img/structure/B11545207.png)
![2-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4,5-dimethylfuran-3-carbonitrile](/img/structure/B11545213.png)
![N'-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide](/img/structure/B11545221.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11545224.png)

![5-{[1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11545240.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11545248.png)
![2,6-bis(4-acetylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B11545249.png)
![4-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B11545250.png)
